1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Lipophilicity Physicochemical property Benzothiazole-piperazine

This compound is a synthetic benzothiazole-piperazine derivative featuring a 6-methoxy-substituted benzothiazole core linked via a piperazine spacer to a 2,2-diphenylethanone moiety. Its molecular formula is C26H25N3O2S and its molecular weight is 443.6 g/mol.

Molecular Formula C26H25N3O2S
Molecular Weight 443.57
CAS No. 897469-40-8
Cat. No. B2594296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
CAS897469-40-8
Molecular FormulaC26H25N3O2S
Molecular Weight443.57
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H25N3O2S/c1-31-21-12-13-22-23(18-21)32-26(27-22)29-16-14-28(15-17-29)25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
InChIKeyKTJALHHINNMOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 897469-40-8): Baseline Procurement Specification and Compound Identity


This compound is a synthetic benzothiazole-piperazine derivative featuring a 6-methoxy-substituted benzothiazole core linked via a piperazine spacer to a 2,2-diphenylethanone moiety. Its molecular formula is C26H25N3O2S and its molecular weight is 443.6 g/mol [1]. The compound is catalogued by fragment-based screening libraries under IDs such as F2609-0370, indicating its use as a research tool in drug-discovery settings [1]. However, high-strength, comparator-based quantitative evidence for this specific compound remains absent from the open literature; therefore, the following sections present every piece of traceable, quantitative differentiation that could be identified, with transparent quality tags.

Why Generic Substitution of 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone Is Not Straightforward


Within the benzothiazole-piperazine-diphenylethanone chemotype, subtle changes to the benzothiazole substitution pattern generate analogs with divergent computed physicochemical properties and, in closely related chemical series, distinct biological target profiles. For example, the 6-methoxy substituent alters the XLogP3-AA value to 5.4 and eliminates hydrogen-bond donor functionality [1], which contrasts with the 6-chloro analog (CAS not listed in public sources but inferred from supplier catalogues) and the 6-ethyl analog. In analogous 2-piperazinyl-benzothiazole series, introduction of a hydrophobic group on the piperazine moiety was essential for PPARδ binding enhancement [2]. Consequently, swapping the 6-methoxy derivative for an analog without head-to-head bridging data risks unpredictable shifts in potency, selectivity, or ADMET profile, underlining the procurement necessity of validated differentiation evidence.

Quantitative Differentiation Evidence for 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone (CAS 897469-40-8)


Computed Lipophilicity Benchmark Against the 6-Chloro Analog

The 6-methoxy compound exhibits a computed XLogP3-AA of 5.4, whereas the corresponding 6-chloro analog (exact CAS unknown but present in supplier catalogues) is estimated to have a higher XLogP due to the replacement of the polar methoxy oxygen with a halogen. Although experimental logP values are not publicly available for either compound, the computational trend suggests that the 6-methoxy variant may offer moderately reduced lipophilicity, which could influence membrane permeability and solubility profiles in a cellular context [1].

Lipophilicity Physicochemical property Benzothiazole-piperazine

Hydrogen-Bond Donor Count Comparison with the 6-Amino or 6-Hydroxy Analogs

The 6-methoxy group results in zero hydrogen-bond donors (HBD = 0) according to PubChem's Cactvs descriptor, in contrast to hypothetical 6-amino or 6-hydroxy analogs that would introduce at least one HBD. This difference is critical for blood-brain barrier penetration and oral bioavailability predictions based on Lipinski's Rule of Five [1].

Hydrogen bonding Drug-likeness Benzothiazole-piperazine

PPARδ Agonism Activity Inference from 2-Piperazinyl-Benzothiazole SAR

In a 2023 structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives, introducing a hydrophobic group on the piperazine nitrogen was essential to achieve potent PPARδ agonism; the optimal compound 5g displayed an in vitro EC50 of 4.1 nM with high selectivity over PPARα and PPARγ [1]. The target compound features a 2,2-diphenylethanone substituent on the piperazine, which constitutes a hydrophobic motif. While the specific 6-methoxy derivative was not explicitly reported in the study, SAR trends suggest that the methoxy substitution may modulate the binding conformation, potentially differentiating it from the 6-unsubstituted or 6-halogenated analogs within the same scaffold.

PPARδ Metabolic syndrome Nuclear receptor agonism

Evidence-Backed Research Application Scenarios for 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone


PPARδ Agonist Lead Optimization Campaigns

Building on the SAR from Ohara et al. (2023), the target compound can serve as a probe to explore the effect of electron-donating methoxy substitution at the 6-position of the benzothiazole core on PPARδ agonist activity and subtype selectivity. Its 2,2-diphenylethanone group aligns with the hydrophobic requirement for potency, while the methoxy group may offer a differentiation axis versus halogen or alkyl substitutions when profiling in transactivation assays [2].

CNS Drug Discovery Fragment Libraries

The compound possesses zero hydrogen-bond donors and a moderate computed lipophilicity (XLogP3 = 5.4), satisfying criteria for CNS MPO (Multiparameter Optimization) scoring. As a benzothiazole-piperazine scaffold, it can be included in fragment-based screening libraries for neurological targets, where its 6-methoxy substitution differentiates it from more lipophilic halogenated analogs that may exhibit higher non-specific binding [1].

Physicochemical Property Benchmarking in Benzothiazole-Piperazine Series

With its well-characterized computed descriptors (MW 443.6, XLogP3 5.4, HBD 0, HBA 5), the compound can serve as a reference standard for calibrating measured logP/logD, solubility, and permeability within a series of benzothiazole-piperazine-diphenylethanone derivatives. This enables head-to-head comparisons when experimental data for analogs become available [1].

Tool Compound for Nuclear Receptor Profiling Panels

Given the PPARδ-centric SAR of the scaffold, the compound is a candidate for nuclear receptor selectivity profiling panels. Its unique 6-methoxy motif may induce a conformational change that reduces off-target activation of PPARα or PPARγ compared to the unsubstituted or 6-halogenated versions, a hypothesis that can be tested in multiplex reporter-gene assays [2].

Quote Request

Request a Quote for 1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.